molecular formula C16H18Cl2N4O3S B2704616 N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE CAS No. 1185157-38-3

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2704616
CAS No.: 1185157-38-3
M. Wt: 417.31
InChI Key: UZYXTHLMJWCSRC-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with chloro (Cl) and methoxy (OCH₃) groups at positions 7 and 4, respectively. Attached to this is a 1,2-oxazole-5-carboxamide group linked via an N-[2-(dimethylamino)ethyl] side chain, forming a hydrochloride salt. The hydrochloride moiety enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3S.ClH/c1-20(2)8-9-21(15(22)12-6-7-18-24-12)16-19-13-11(23-3)5-4-10(17)14(13)25-16;/h4-7H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYXTHLMJWCSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=NO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1,2-oxazole-5-carboxamide hydrochloride is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

Research indicates that compounds containing benzothiazole and oxazole derivatives exhibit diverse biological activities, including anti-inflammatory, anticancer, and antiviral effects. The specific compound has been studied for its immunomodulatory and anticancer properties.

1. Anticancer Activity

Several studies have focused on the anticancer potential of benzothiazole derivatives. For instance:

  • In vitro studies demonstrated that similar compounds significantly inhibited the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancers .
  • Mechanisms of action include the induction of apoptosis through caspase activation pathways and modulation of signaling proteins involved in cell survival and proliferation .

2. Immunomodulatory Effects

The compound has shown promising results in modulating immune responses:

  • It exhibited low toxicity while effectively inhibiting lymphocyte proliferation induced by phytohemagglutinin A and lipopolysaccharide in human peripheral blood lymphocytes .
  • The compound also demonstrated the ability to suppress tumor necrosis factor-alpha (TNF-α) production in whole blood cultures, indicating potential utility in treating autoimmune disorders .

3. Antiviral Activity

Benzothiazole derivatives have been explored for antiviral properties:

  • Compounds structurally related to this compound have shown activity against herpes simplex virus type 1 (HSV-1), suggesting possible applications in antiviral therapies .

Case Studies

A review of literature reveals several case studies highlighting the biological activity of related compounds:

StudyFindings
Study 1Reported significant immunoregulatory profiles for similar benzothiazole derivatives with low toxicity.
Investigated the anticancer effects of a related compound, noting inhibition of cell line proliferation and apoptosis induction.
Study 3Examined antiviral activities against multiple viruses, showing promising results for compounds within the same structural class.

Comparison with Similar Compounds

Structural Analogues from

describes coumarin-derived hydrazides, such as (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) . Key differences include:

  • Core Structure : Compound 2k uses a coumarin scaffold, whereas the target compound employs a benzothiazole-oxazole hybrid.
  • Functional Groups: The target compound features a dimethylaminoethyl group and a 1,2-oxazole carboxamide, while 2k has a nitro-substituted benzylidene hydrazide.
  • Synthesis : Compound 2k is synthesized via hydrazide formation and cyclization with thioacetic acid/ZnCl₂, contrasting with the likely coupling and cyclization steps required for the target compound’s benzothiazole-oxazole linkage .

1,3-Oxazole Derivatives from

focuses on 2,5-diaryl-4-benzyl-1,3-oxazoles (7) , synthesized via AlCl₃-mediated cyclization. Key contrasts include:

  • Oxazole Isomerism : The target compound contains a 1,2-oxazole, whereas ’s compounds are 1,3-oxazoles. Isomerism affects electronic distribution and steric interactions.
  • Substituents: The target’s benzothiazole and dimethylaminoethyl groups differ from the 4-(4-chlorophenylsulfonyl)phenyl moiety in .
  • The target compound’s dimethylaminoethyl group may enhance membrane permeability, a trait absent in ’s sulfonyl derivatives .
Table 2: Comparison with ’s 1,3-Oxazoles
Property Target Compound Compound 7 ()
Oxazole Type 1,2-Oxazole 1,3-Oxazole
Key Substituents Benzothiazole, Dimethylaminoethyl 4-(4-Chlorophenylsulfonyl)phenyl, Benzyl
Synthesis Probable amide coupling AlCl₃/POCl₃-mediated cyclization
Bioactivity Undocumented (inferred from structure) Cytotoxicity evaluated

General Trends in Heterocyclic Compounds

  • Benzothiazoles: Known for roles in kinase inhibition and antimicrobial activity. The chloro and methoxy groups in the target compound may modulate electron-withdrawing/donating effects, altering reactivity compared to unsubstituted benzothiazoles.
  • Oxazoles : 1,2-Oxazoles are less common than 1,3-oxazoles but offer unique steric profiles. The carboxamide group in the target compound could facilitate hydrogen bonding, akin to hydrazides in .

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